N-Butyl-2,3,3-trimethyl-2-norbornanamine
Description
Properties
CAS No. |
100913-09-5 |
|---|---|
Molecular Formula |
C14H27N |
Molecular Weight |
209.37 g/mol |
IUPAC Name |
N-butyl-2,3,3-trimethylbicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C14H27N/c1-5-6-9-15-14(4)12-8-7-11(10-12)13(14,2)3/h11-12,15H,5-10H2,1-4H3 |
InChI Key |
YETIEFAHKKAEOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1(C2CCC(C2)C1(C)C)C |
Origin of Product |
United States |
Preparation Methods
Structural and Chemical Context of Norbornanamine Derivatives
The target compound belongs to the norbornane family, characterized by a bicyclo[2.2.1]heptane skeleton. Substitutions at the 2-, 3-, and 3-positions with methyl groups and an N-butyl moiety introduce steric and electronic complexity. The rigidity of the norbornane system necessitates precise synthetic strategies to install substituents without destabilizing the bicyclic framework.
Synthetic Pathways for N-Butyl-2,3,3-Trimethyl-2-Norbornanamine
Diels-Alder Cycloaddition for Norbornane Skeleton Formation
The norbornane core is typically synthesized via a Diels-Alder reaction between cyclopentadiene and a suitably substituted dienophile. For 2,3,3-trimethylnorbornene , the dienophile (e.g., 2,3-dimethylmaleic anhydride) reacts with cyclopentadiene under thermal conditions to yield the bicyclic adduct. Subsequent hydrolysis and decarboxylation generate the 2,3,3-trimethylnorbornane intermediate.
Key Reaction:
$$
\text{Cyclopentadiene} + \text{2,3-Dimethylmaleic anhydride} \xrightarrow{\Delta} \text{2,3,3-Trimethylnorbornene adduct}
$$
Amine Functionalization via Alkylation
Introducing the N-butyl group requires alkylation of a preformed norbornanamine. 2,3,3-Trimethyl-2-norbornanamine (CAS 63907-06-2) serves as the precursor.
Method A: Direct N-Alkylation
- Reagents : 2,3,3-Trimethyl-2-norbornanamine, butyl bromide, potassium carbonate.
- Conditions : Reflux in acetonitrile for 12–24 hours.
- Mechanism : Nucleophilic substitution (SN2) at the amine nitrogen.
- Yield : ~60–70% after purification via recrystallization.
Method B: Reductive Amination
Metal-Catalyzed Coupling Reactions
Copper(I) bromide-mediated coupling, as reported by Caporusso et al., enables C–N bond formation. While originally applied to alkynyl amines, this method can be adapted for norbornanamine derivatives:
Procedure:
Cycloaliphatic Diamine Route (Patent-Based Synthesis)
A patent by DE2749984C2 outlines the synthesis of N-substituted cycloaliphatic amines via trans-1,2-diamine intermediates. Adapting this approach:
- Trans-Diamine Synthesis : React 1,2-cycloaliphatic diamine with butyl isocyanate to form a urea intermediate.
- Hydrogenolysis : Use Pd/C and H₂ to cleave the urea, yielding the secondary amine.
- Final Alkylation : Methylate the amine using methyl iodide to achieve the tertiary structure.
Comparative Analysis of Synthetic Methods
*Crude yield; purification reduces final yield.
Critical Considerations in Synthesis
Steric Effects and Regioselectivity
The 2-position’s steric hindrance (due to three methyl groups) complicates alkylation. Bulky bases (e.g., DBU) improve selectivity by deprotonating the amine without promoting elimination.
Purification Challenges
The product often requires salt formation (e.g., hydrochloride) for crystallization. Recrystallization from methanol/diethyl ether yields pure amine salts.
Stereochemical Integrity
The norbornane skeleton’s rigidity limits conformational flexibility, ensuring substituents retain their spatial orientation. However, alkylation at the 2-position may introduce racemization if chiral centers are present.
Chemical Reactions Analysis
Types of Reactions: N-Butyl-2,3,3-trimethyl-2-norbornanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylamines.
Reduction: Reduction reactions can convert it into amines with different degrees of saturation.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylamines, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
N-Butyl-2,3,3-trimethyl-2-norbornanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-Butyl-2,3,3-trimethyl-2-norbornanamine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signal transduction processes.
Comparison with Similar Compounds
Limitations and Contradictions in Evidence
- References to N-butyl-2 cyanoacrylate (Glubran-2®) in ovarian vein embolization pertain to a chemically distinct acrylate polymer and are irrelevant to amine comparisons.
- The hindered amine stabilizer shares a butyl group but differs in backbone and application, limiting direct parallels.
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